Technical Guide: (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate
Technical Guide: (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate
CAS Number: 438049-91-3
For inquiries and procurement, please contact our sales department.
This document provides an in-depth technical overview of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate, a key building block for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is a chiral piperazine derivative. The Boc-protecting group on one of the nitrogen atoms allows for selective functionalization of the second nitrogen, making it a valuable intermediate in the synthesis of complex molecules.
| Property | Value | Reference |
| CAS Number | 438049-91-3 | [1] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [2] |
| Molecular Weight | 214.30 g/mol | [1] |
| Appearance | Off-white solid or liquid | [2] |
| Purity | ≥95% - 97% | [2] |
| Storage Temperature | 0-8 °C | |
| InChI Key | NUZXPHIQZUYMOR-RKDXNWHRSA-N | [2] |
| SMILES | C[C@@H]1CN(C--INVALID-LINK--C)C(=O)OC(C)(C)C |
Synthesis and Experimental Protocols
The synthesis of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate involves a two-step process starting from 3,5-dimethylpyridine. The initial step is the stereoselective reduction to trans-3,5-dimethylpiperidine, followed by the protection of one of the secondary amine groups with a tert-butyloxycarbonyl (Boc) group.
Step 1: Synthesis of trans-3,5-Dimethylpiperidine
Materials:
-
3,5-Dimethylpyridine
-
Deionized water
-
Composite catalyst (e.g., Ruthenium on carbon, Nickel powder, metal acetates)
-
Hydrogen gas
-
High-pressure reactor
Protocol:
-
Charge a high-pressure reactor with 3,5-dimethylpyridine, deionized water, and the composite catalyst under a hydrogen atmosphere.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 35-40 kg/cm ²).
-
Heat the reaction mixture to the specified temperature (e.g., 155-160 °C) and maintain for several hours (e.g., 5-6 hours).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting crude product containing a mixture of cis- and trans-3,5-dimethylpiperidine is then purified. The trans isomer can be separated from the cis isomer by techniques such as fractional crystallization or chromatography.
Step 2: Boc-Protection of trans-3,5-Dimethylpiperidine
Materials:
-
trans-3,5-Dimethylpiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other appropriate solvent
Protocol:
-
Dissolve trans-3,5-dimethylpiperidine and triethylamine in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate.
Applications in Drug Development
(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmacologically active compounds, particularly as modulators of serotonin receptors.
Role as a Precursor for 5-HT Receptor Modulators
This chiral building block is utilized in the preparation of modulators for both 5-HT₃ and 5-HT₂ receptors. These receptors are implicated in a wide range of physiological and pathological processes.
-
5-HT₃ Receptors: These are ligand-gated ion channels involved in emesis, anxiety, and gastrointestinal motility. Antagonists of the 5-HT₃ receptor are clinically used to manage chemotherapy-induced nausea and vomiting.
-
5-HT₂ Receptors: This subfamily of G-protein coupled receptors plays a role in various central nervous system functions, including mood, cognition, and perception. Modulators of 5-HT₂ receptors are investigated for the treatment of depression, schizophrenia, and other psychiatric disorders.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the synthesis workflow and the role of this compound in the broader context of drug discovery targeting serotonin receptors.
Caption: Synthesis of the target compound.
Caption: Role in drug discovery.
Safety and Handling
Hazard Statements:
-
H302: Harmful if swallowed.
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
For detailed safety information, please refer to the Safety Data Sheet (SDS). It is crucial to handle this compound in a well-ventilated laboratory fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
